Methyl 3-amino-3-cyclopentylpropanoate
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Overview
Description
Methyl 3-amino-3-cyclopentylpropanoate is an organic compound with the molecular formula C9H17NO2. It is a derivative of cyclopentane and contains an amino group and an ester functional group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-cyclopentylpropanoate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methylamine and formaldehyde in the presence of an acid catalyst to form the corresponding Mannich base. This intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-cyclopentylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Methyl 3-amino-3-cyclopentylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-cyclopentylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyclopentylpropanoate: Similar structure but lacks the amino group.
Cyclopentylamine: Contains the cyclopentyl and amino groups but lacks the ester group.
Uniqueness
Methyl 3-amino-3-cyclopentylpropanoate is unique due to the presence of both an amino group and an ester functional group in the same molecule. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Biological Activity
Methyl 3-amino-3-cyclopentylpropanoate is an organic compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various biological targets. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Formula : C₉H₁₅N O₂
The compound features a cyclopentyl group attached to a propanoate structure, along with an amino group that enhances its reactivity. This unique structure positions it within a broader class of amino acid derivatives, which are often investigated for their pharmacological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. Notably, the compound has shown promise in:
- Neuroprotective Effects : Indicating potential applications in treating neurological disorders.
- Enzyme Inhibition : Particularly in pathways relevant to conditions like Parkinson's Disease through kinase inhibition.
Interaction Studies
Research has demonstrated that this compound can inhibit specific enzymes or modulate receptor activity. These interactions are crucial for understanding its mechanism of action and therapeutic potential.
Target | Effect | Reference |
---|---|---|
Kinase Enzymes | Inhibition | |
Glutamate Receptors | Modulation | |
Neurotransmitter Pathways | Potential Enhancement |
Case Studies
Case studies have highlighted the compound's effects in various experimental settings. For instance, a study focusing on neuroprotection showed that this compound could reduce neuronal cell death in vitro when exposed to neurotoxic agents.
Example Case Study
- Study Title : Neuroprotective Properties of this compound
- Objective : To assess the protective effects against oxidative stress in neuronal cells.
- Findings :
- The compound significantly decreased cell death rates compared to control groups.
- It modulated oxidative stress markers, suggesting a mechanism involving antioxidant activity.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds which may exhibit varying biological activities. Below is a comparison table highlighting these compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 3-amino-3-cyclohexylpropanoate | Cyclohexyl group | Potentially different biological activities due to steric differences. |
Ethyl 3-amino-2-(cyclopropylmethyl)propanoate | Cyclopropyl group | May influence reactivity and stability differently. |
Methyl 3-cyclopentylpropanoate | Lacks the amino group | Primarily used as a flavoring agent without notable biological activity. |
Properties
IUPAC Name |
methyl 3-amino-3-cyclopentylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)6-8(10)7-4-2-3-5-7/h7-8H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVNXOZIQQNAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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